2,3,4,6-Tetramethylbenzaldehyde

Description

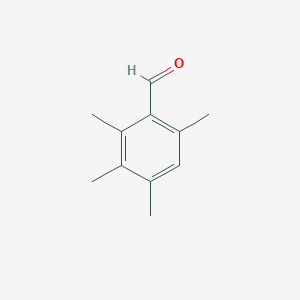

2,3,4,6-Tetramethylbenzaldehyde is a substituted benzaldehyde featuring four methyl groups at the 2-, 3-, 4-, and 6-positions of the benzene ring. This structural arrangement imparts significant steric hindrance and electronic effects, influencing its reactivity and physical properties. The compound is primarily utilized in synthetic chemistry as a precursor for complex organic molecules, such as boron-containing dyes or coordination complexes, as evidenced by its use in synthesizing arylborane–dipyrrinato zinc compounds . While direct toxicity data are unavailable in the provided evidence, its derivatives (e.g., 2,4-dinitrophenylhydrazone) suggest applications in analytical chemistry for carbonyl detection .

Properties

CAS No. |

5780-08-5 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,3,4,6-tetramethylbenzaldehyde |

InChI |

InChI=1S/C11H14O/c1-7-5-8(2)11(6-12)10(4)9(7)3/h5-6H,1-4H3 |

InChI Key |

DTOFEMYKPRSKBB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)C)C=O)C |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C)C=O)C |

Synonyms |

isoduryl aldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Functional Group Derivatives

- 2,3,4,5-Tetramethylbenzaldehyde: A positional isomer with methyl groups at the 2-, 3-, 4-, and 5-positions.

- 2,3,5,6-Tetramethylbenzoic Acid : A carboxylic acid derivative with the same methyl substitution. The presence of a -COOH group increases polarity and melting point (506.1°C) compared to the aldehyde, which likely has a lower melting point due to weaker intermolecular forces .

Substituent Effects: Methyl vs. Methoxy Groups

- 3,4,5-Trimethoxybenzaldehyde: Features methoxy (-OCH₃) groups, which are stronger electron donors than methyl (-CH₃) groups. This enhances resonance stabilization of the aldehyde group, increasing its stability but reducing electrophilicity.

Physical and Spectral Properties

- Boiling Points of Tetramethylbenzenes : For comparison, 1,2,3,4-Tetramethylbenzene (a hydrocarbon analog) has a boiling point of 290.6°C , suggesting that the aldehyde derivative (this compound) would have a lower boiling point due to the polar aldehyde group facilitating earlier vaporization.

- NMR Spectroscopy : The tetramethyl groups in this compound produce distinct splitting patterns in $ ^1 \text{H} $-NMR, with methyl protons appearing as singlets due to symmetry. In contrast, methoxy groups in 3,4,5-Trimethoxybenzaldehyde would show downfield shifts (~3.8–4.0 ppm) compared to methyl groups (~2.3–2.5 ppm) .

Key Research Findings

- Synthetic Utility : The steric bulk of this compound makes it less reactive in Friedel-Crafts alkylation compared to less-substituted analogs but advantageous in stabilizing boron-dipyrrin complexes .

- Spectroscopic Distinctions : Methyl groups in the 2,3,4,6-positions create a symmetrical environment, simplifying NMR spectra compared to asymmetric isomers like 2,3,4,5-Tetramethylbenzaldehyde .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.